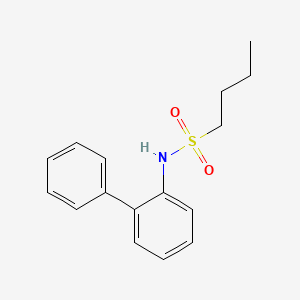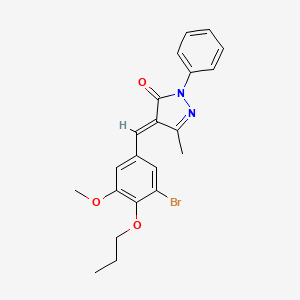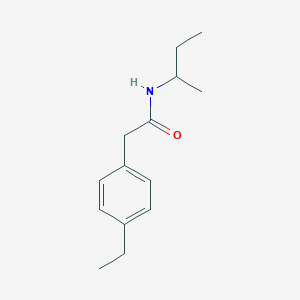
N-2-biphenylyl-1-butanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-biphenylyl-1-butanesulfonamide, also known as BPS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPS belongs to the class of sulfonamides, which are compounds that contain a sulfonamide group (-SO2NH2) attached to an aromatic ring. BPS has been studied for its ability to modulate various physiological and biochemical processes, making it a promising tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of N-2-biphenylyl-1-butanesulfonamide is not fully understood, but it is thought to involve interactions with ion channels, receptors, and enzymes in the body. This compound has been shown to bind to estrogen receptors, leading to changes in gene expression and cellular signaling pathways. It has also been shown to modulate the activity of voltage-gated ion channels, leading to changes in membrane potential and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific system being studied. In the brain, this compound has been shown to modulate synaptic transmission and neuronal excitability, potentially leading to changes in behavior and cognition. In the endocrine system, this compound has been shown to modulate hormone signaling pathways, potentially leading to changes in reproductive and metabolic function. In the cardiovascular system, this compound has been shown to modulate ion channel activity, potentially leading to changes in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using N-2-biphenylyl-1-butanesulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide compounds. This makes it a safer option for researchers studying the effects of sulfonamides on biological systems. However, one limitation of using this compound is its relatively low potency compared to other compounds. This may limit its usefulness in certain experimental settings where higher potency is required.
Future Directions
There are several potential future directions for research on N-2-biphenylyl-1-butanesulfonamide. One area of interest is its potential effects on the developing brain, particularly in relation to neurodevelopmental disorders such as autism spectrum disorder. Another area of interest is its potential effects on hormone signaling pathways, particularly in relation to reproductive and metabolic function. Finally, there is interest in developing more potent analogs of this compound for use in experimental settings where higher potency is required.
Synthesis Methods
N-2-biphenylyl-1-butanesulfonamide can be synthesized using a variety of methods, including the reaction of 2-bromobiphenyl with butanesulfonamide in the presence of a base such as potassium carbonate. Other methods involve the use of palladium-catalyzed coupling reactions or Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
N-2-biphenylyl-1-butanesulfonamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, endocrinology, and toxicology. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors in the brain, leading to changes in synaptic transmission and neuronal excitability. In endocrinology, this compound has been studied for its potential effects on hormone signaling pathways, particularly those involving estrogen receptors. In toxicology, this compound has been used as a model compound for studying the toxicity of sulfonamide compounds and their potential effects on human health.
properties
IUPAC Name |
N-(2-phenylphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-2-3-13-20(18,19)17-16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12,17H,2-3,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPYQKFTHSQHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-cyanovinyl}benzoic acid](/img/structure/B5329329.png)
![3-propyl-6-[1-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5329330.png)

![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylsulfonyl)-5-methyl-2,1,3-benzothiadiazole](/img/structure/B5329344.png)
![{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B5329349.png)
![1-(4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5329351.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329355.png)
![3-[(dimethylamino)methyl]-1-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-pyrrolidinol](/img/structure/B5329356.png)
![1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5329363.png)
![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5329366.png)
![N~4~-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5329384.png)
![methyl 4,5-dimethoxy-2-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5329389.png)

